{5-bromo-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid
Description
{5-bromo-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid is a heterocyclic compound featuring:
- A thiazole ring conjugated with a morpholine group at position 2, enhancing electronic and steric properties.
- An acetic acid moiety at position 1, improving solubility and enabling salt formation.
Molecular Formula: C₁₇H₁₄BrN₃O₅S Molecular Weight: 452.286 g/mol CAS No.: 378778-08-6 .
Synthetic routes typically involve condensation of 3-formylindole derivatives with thiazolidinone precursors in acetic acid, followed by bromination and functionalization .
Properties
IUPAC Name |
2-[(3Z)-5-bromo-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)-2-oxoindol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O5S/c18-9-1-2-11-10(7-9)13(16(25)21(11)8-12(22)23)14-15(24)19-17(27-14)20-3-5-26-6-4-20/h1-2,7H,3-6,8H2,(H,22,23)/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCCTDKGKPOURM-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)CC(=O)O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/3\C4=C(C=CC(=C4)Br)N(C3=O)CC(=O)O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-bromo-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid is a complex organic molecule with significant potential in pharmacology due to its diverse structural features. This article reviews its biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 452.286 g/mol. Its structure includes a bromine atom, a morpholine group, and both thiazole and indole rings, which are known for their pharmacological significance. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have highlighted the compound's strong antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits significant antimicrobial activity against various bacteria and fungi, with MIC values comparable to or better than established antibiotics like ampicillin and ketoconazole .
- Mechanism of Action : It acts by inhibiting bacterial DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial replication and survival. IC50 values for these targets range from 0.52 to 31.64 µM .
2. Anticancer Activity
The compound has shown promising results in cancer research:
- Cell Line Studies : In vitro tests demonstrate cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .
- Mechanistic Insights : The thiazole and indole components are believed to play crucial roles in its anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis .
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented:
- COX-II Inhibition : It has been identified as a COX-II inhibitor with IC50 values ranging from 0.66 to 2.04 µM, indicating potential applications in anti-inflammatory therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolylindole | Thiazole + Indole | Anticancer |
| Morpholino derivative | Morpholine + Various rings | Enhanced solubility |
| Brominated heterocycle | Bromine + Heterocyclic rings | Antimicrobial |
This table illustrates how the structural features contribute to the biological activities observed in similar compounds.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : One study evaluated its effectiveness against resistant strains such as MRSA and found it more potent than traditional antibiotics .
- Cancer Cell Studies : Another study focused on its cytotoxic effects on multicellular tumor spheroids, revealing significant inhibition of tumor growth .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and its molecular targets, supporting experimental findings on its efficacy .
Scientific Research Applications
The biological activity of this compound is primarily attributed to its structural features. Compounds containing thiazole and indole rings have been widely studied for their pharmacological properties, including:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
- Antimicrobial Properties : The bromine atom and morpholine group enhance the compound's interaction with microbial targets, making it potentially effective against bacterial and fungal infections.
- Anti-inflammatory Effects : Some studies suggest that similar compounds may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Applications in Pharmaceuticals
- Anticancer Agents : The compound's structure suggests potential as an anticancer agent. Research indicates that derivatives of indole and thiazole can inhibit tumor growth by targeting specific cellular pathways.
- Antimicrobial Drugs : Given its structural similarities to known antimicrobial agents, this compound may be developed into new antibiotics or antifungal medications.
- Anti-inflammatory Drugs : The potential anti-inflammatory properties could lead to applications in developing treatments for conditions such as arthritis or inflammatory bowel disease.
Applications in Agriculture
The unique chemical structure of 5-bromo-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid may also find applications in agricultural sciences:
- Pesticides : The compound's biological activity could be harnessed to develop novel pesticides that target specific pests while minimizing harm to beneficial organisms.
Applications in Materials Science
The compound's unique properties may also lend themselves to applications in materials science:
- Polymer Chemistry : Its functional groups can be utilized to create new polymeric materials with enhanced properties such as thermal stability or mechanical strength.
- Nanotechnology : The compound could be incorporated into nanomaterials for drug delivery systems or as part of biosensors due to its reactivity and ability to form stable complexes with metal ions.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolylindole | Thiazole + Indole | Anticancer |
| Morpholino derivative | Morpholine + Various rings | Enhanced solubility |
| Brominated heterocycle | Bromine + Heterocyclic rings | Antimicrobial |
This table highlights the unique aspects of 5-bromo-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid while situating it within a broader context of similar compounds.
Case Studies
Several case studies have demonstrated the efficacy of similar compounds:
- Indole Derivatives Against Cancer : A study published in Cancer Research highlighted the effectiveness of indole derivatives in inhibiting the growth of breast cancer cells through apoptosis induction.
- Thiazole Compounds as Antimicrobials : Research showcased thiazole derivatives' ability to combat antibiotic-resistant bacteria, indicating a promising avenue for developing new antimicrobial agents.
Chemical Reactions Analysis
Bromine Substitution
The bromine atom at position 5 of the indole ring is a potential leaving group, enabling nucleophilic aromatic substitution . This reaction is facilitated by the electron-withdrawing effects of the adjacent carbonyl group (from the indole core), which activates the aromatic ring for substitution.
Example Reaction :
Conditions: Polar aprotic solvent (e.g., DMSO), heat, or light.
Thiazol-4-one Ring Reactivity
The thiazol-4-one ring is prone to tautomeric shifts and ring-opening reactions due to its keto-enol equilibrium. For example, the carbonyl group may participate in Michael additions or nucleophilic attacks by alcohols or amines.
Example Reaction :
Morpholine Group Reactivity
The morpholine ring is a secondary amine and can act as a base or participate in ring-opening polymerization under acidic conditions. In Compound X, the morpholine group may stabilize the molecule through hydrogen bonding or act as a leaving group in substitution reactions.
Stability and Degradation Pathways
Compound X’s stability is influenced by its structural complexity:
-
Thermal Stability : The conjugated ylidene bridge and aromatic rings contribute to thermal stability, but the bromine atom may undergo decomposition at high temperatures.
-
Hydrolytic Stability : The acetic acid moiety is stable under physiological conditions, but the thiazol-4-one ring may hydrolyze in acidic or basic media, forming thioamide intermediates.
Degradation Mechanism:
Under acidic conditions, the thiazol-4-one ring may undergo ring-opening hydrolysis :
Analytical Characterization
The structure of Compound X is confirmed using:
| Technique | Purpose | Key Observations |
|---|---|---|
| NMR Spectroscopy | Confirm aromatic substitution, ring systems | Signals for indole protons (δ 6.5–8.5 ppm), thiazole (δ 7.0–7.5 ppm) |
| IR Spectroscopy | Identify functional groups | Absorption bands for carbonyl (1700–1750 cm⁻¹), C-Br (500–600 cm⁻¹) |
| HPLC | Purity assessment | Single peak with high retention time |
Biological Interaction Insights
While not directly a chemical reaction, the compound’s reactivity with biological targets (e.g., enzymes) is critical for its pharmacological profile. For example:
-
Matrix Metalloproteinase (MMP) Inhibition : Thiazole-containing compounds often bind to MMPs, which are implicated in cancer metastasis.
-
Antimicrobial Activity : Similar pyrazole-thiazol-4-one derivatives exhibit bactericidal/fungicidal effects, as shown in MIC/MBC studies .
References EvitaChem. (2025). Synthesis and characterization of 3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid. ACS Omega. (2022). In Vitro Antimicrobial Evaluation of Pyrazole Derivatives. EvitaChem. (2025). Reaction mechanisms and stability of indole-thiazole derivatives.
Comparison with Similar Compounds
Thiazole-Indole Hybrids
The morpholine moiety may modulate receptor binding vs. simpler thiazoles .
Halogenated Indole Derivatives
| Compound Name | Halogen Position | Core Structure | Activity |
|---|---|---|---|
| Target Compound | 5-bromoindole | Indole-thiazole | Broad-spectrum |
| 5-Bromoindole | 5-bromo | Indole | Anticancer |
| N-(1,3-benzodioxol-5-yl)-2-(4-bromo-1H-indol-1-yl)acetamide | 4-bromoindole | Indole-acetamide | Neuroprotective (predicted) |
Key Insight : Bromine at position 5 on indole (target compound) may optimize steric and electronic interactions with hydrophobic enzyme pockets compared to 4-bromo derivatives .
Morpholine-Containing Analogs
| Compound Name | Morpholine Position | Additional Groups | Unique Properties |
|---|---|---|---|
| Target Compound | Thiazole C2 | Acetic acid | Enhanced solubility |
| (2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid | Thiazole C2 | Phenoxy-acetic acid | Reduced planarity vs. indole core |
| 2-Morpholin-4-yloxyacetic acid | Direct O-linkage | None | Minimal bioactivity (scaffold lacking heterocycles) |
Key Insight: The indole-thiazole-morpholine triad in the target compound likely enhances target specificity compared to non-aromatic morpholine derivatives .
Q & A
Q. Q1. What are the optimal synthetic conditions for preparing this compound, and how can reaction efficiency be improved?
Methodological Answer: The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylic acid derivatives and thiazolidinone precursors. A typical procedure involves refluxing equimolar amounts of the aldehyde and thiazolidinone components in acetic acid with sodium acetate (1.0 equiv) as a catalyst for 3–5 hours . Key optimization strategies include:
- Temperature control : Prolonged reflux (>5 hours) may lead to byproduct formation, as observed in analogous indole-thiazole condensations .
- Solvent selection : Acetic acid is preferred due to its dual role as solvent and proton donor, enhancing imine formation .
- Purification : Recrystallization from DMF/acetic acid mixtures improves yield and purity .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the presence of the morpholine ring (δ 3.5–3.7 ppm for N-CH groups) and the thiazol-5(4H)-one moiety (characteristic carbonyl signal at ~170 ppm in -NMR) .
- IR : The carbonyl stretches at ~1650–1750 cm (C=O of thiazolidinone and indole) help distinguish tautomeric forms .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (expected m/z for C _{17}BrN _5S: ~466.0) and fragmentation patterns .
Advanced Research Questions
Q. Q3. How can computational tools like AutoDock4 and Multiwfn elucidate this compound’s bioactivity and electronic properties?
Methodological Answer:
- Molecular Docking (AutoDock4) :
- Prepare the ligand (target compound) and receptor (e.g., enzyme active site) in PDBQT format.
- Use Lamarckian genetic algorithm (LGA) for flexible side-chain docking, accounting for bromine’s steric effects .
- Validate docking poses with RMSD clustering (<2.0 Å) and binding energy scores (ΔG ≤ -8 kcal/mol indicates strong interactions) .
- Wavefunction Analysis (Multiwfn) :
Q. Q4. What experimental strategies can resolve contradictions in biological activity data (e.g., conflicting IC50 _{50}50 values)?
Methodological Answer:
- Dose-response refinement : Use a 10-point concentration curve (0.1 nM–100 μM) to minimize variability .
- Target validation : Employ CRISPR knockouts or siRNA silencing of putative targets (e.g., kinases or GPCRs) to confirm specificity .
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability tests (MTT assay) to cross-validate results .
Q. Q5. How can crystallographic data (e.g., XRD) inform the design of derivatives with enhanced stability?
Methodological Answer:
- XRD analysis : Resolve the crystal structure to identify intermolecular interactions (e.g., hydrogen bonds between the acetic acid moiety and solvent molecules) .
- Derivative design : Modify the morpholine ring with electron-withdrawing groups (e.g., -CF) to enhance π-stacking observed in the indole-thiazole core .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to correlate structural features with hydrolytic stability .
Data Analysis and Mechanistic Studies
Q. Q6. How should researchers analyze conflicting spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Dynamic effects : Use variable-temperature NMR to detect tautomerism (e.g., keto-enol equilibria in the thiazolidinone ring) .
- DFT calculations : Compare experimental -NMR shifts with computed values (B3LYP/6-31G* level) to assign ambiguous peaks .
- COSY/NOESY : Identify through-space couplings between the bromoindole and morpholine protons to confirm spatial proximity .
Q. Q7. What mechanistic pathways explain this compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Bromine substitution : The 5-bromo group on the indole ring undergoes SNAr reactions with amines (e.g., morpholine derivatives) under basic conditions (KCO, DMF, 80°C) .
- Thiazole ring opening : In acidic media, the 4-oxo-thiazol-5(4H)-ylidene moiety can hydrolyze to form a thioamide intermediate, which rearranges to a diketopiperazine analog .
Biological Activity Profiling
Q. Q8. What in vitro assays are suitable for evaluating this compound’s anti-inflammatory potential?
Methodological Answer:
- COX-2 inhibition : Use a fluorometric assay with purified COX-2 enzyme and arachidonic acid substrate .
- NF-κB luciferase reporter assay : Treat HEK293T cells transfected with NF-κB-luc plasmids and measure luminescence after TNF-α stimulation .
- Cytokine profiling : Quantify IL-6 and TNF-α levels in LPS-activated macrophages via ELISA .
Synthetic Byproduct Management
Q. Q9. How can researchers minimize byproducts during large-scale synthesis?
Methodological Answer:
- Temperature gradients : Use a segmented flow reactor to maintain consistent reflux conditions and prevent local overheating .
- Catalyst screening : Replace sodium acetate with ionic liquids (e.g., [BMIM]Cl) to enhance regioselectivity in thiazole-indole coupling .
- In-line monitoring : Employ HPLC-MS to detect early-stage byproducts (e.g., dimerization of the indole moiety) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
